2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid

Descripción general

Descripción

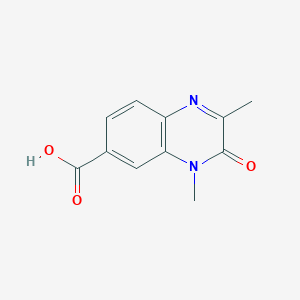

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two methyl groups at positions 2 and 4, a keto group at position 3, and a carboxylic acid group at position 6.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation and carboxylation reactions. One common method involves the reaction of o-phenylenediamine with 2,4-pentanedione in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the keto group. Finally, the carboxylic acid group is introduced through carboxylation using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs .

Análisis De Reacciones Químicas

Functional Group Reactivity Analysis

The compound exhibits dual reactivity patterns:

-

Carboxylic acid (C6) : Participates in acid-catalyzed esterification, amidation, and peptide coupling reactions.

-

Ketone (C3) : Undergoes nucleophilic addition, condensation, and cyclization reactions.

A comparative analysis of reactivity priorities reveals the carboxylic acid group is more electrophilic under standard conditions due to resonance stabilization of the conjugate base .

Esterification and Amidation

The C6 carboxylic acid reacts with alcohols or amines under catalytic acid/base conditions:

Mechanistically, Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol (Figure 1) . For amidation, carbodiimide reagents like DCC activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines .

Nucleophilic Additions at the C3 Keto Group

The ketone undergoes nucleophilic attacks under basic conditions:

-

Grignard Reagents : Forms tertiary alcohols (e.g., with CH<sub>3</sub>MgBr).

-

Hydrazines : Produces hydrazones, which cyclize to form fused pyrazole derivatives.

Radical pathways have been observed in copper-catalyzed reactions. For example, treatment with cycloalkyl silyl peroxides (e.g., 2a) and CuOTf generates alkylated products via a radical intermediate (confirmed by TEMPO inhibition studies) .

Cyclization and Heterocycle Formation

The compound forms fused heterocycles under dehydrating conditions:

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid | POCl<sub>3</sub> | Quinoxalino[2,3-b]pyrazine | Antifungal agents |

Cyclization often occurs via intramolecular nucleophilic attack by the carboxylic acid’s oxygen on the activated ketone.

Catalytic Transformations

Copper-mediated reactions enable C–H functionalization:

Example :

-

Catalyst : CuOTf (5 mol%)

-

Reagent : Cyclopentyl silyl peroxide (2a)

-

Product : 3-(5-Oxo-5-phenylpentyl)quinoxaline derivative (3a)

This method avoids traditional coupling reagents and achieves regioselective alkylation at C3 .

Biologically Active Derivatives

Peptide conjugates synthesized via C6 coupling show enhanced bioactivity:

| Derivative | Structure | Bioactivity (IC<sub>50</sub>, μg/mL) |

|---|---|---|

| S1a | Tryptophan conjugate | Antifungal: 12.3 (C. albicans) |

| S1d | Proline conjugate | Antibacterial: 9.8 (P. aeruginosa) |

These derivatives retain the quinoxaline core’s electronic profile while improving solubility and target binding .

Comparative Reactivity with Analogues

The compound’s unique 2,4-dimethyl substitution pattern increases steric hindrance compared to simpler quinoxalines, slowing electrophilic substitutions but enhancing radical stability :

| Compound | Functional Groups | Key Reactivity Difference |

|---|---|---|

| 6-Carboxyquinoxaline | C6-COOH | Faster esterification due to less steric bulk |

| 3-Methylquinoxaline | C3-CH<sub>3</sub> | Lacks ketone-driven cyclization |

Synthetic Protocols

Stepwise Synthesis :

-

Condensation of 3,4-diaminobenzoic acid with pyruvic acid (80°C, ethanol) .

-

Methylation at C2/C4 using dimethyl sulfate under basic conditions.

One-Pot Method :

-

Simultaneous cyclization and methylation using POCl<sub>3</sub>/DMF (yield: 74%).

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a quinoxaline core with two methyl groups at positions 2 and 4, a keto group at position 3, and a carboxylic acid group at position 6. Its molecular formula is , and it has a molecular weight of approximately 218.21 g/mol.

Chemistry

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid serves as a building block for synthesizing more complex quinoxaline derivatives. Its reactivity allows for various transformations:

- Oxidation : Produces carboxylic acids and quinoxaline diones.

- Reduction : Yields alcohols and quinoxaline diols.

- Substitution : Generates various substituted quinoxalines depending on the reagents used.

Biology

The compound is under investigation for its potential antimicrobial, antiviral, and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of quinoxaline compounds exhibit significant antibacterial effects against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, a study reported that synthesized peptide derivatives of related compounds demonstrated moderate to good activity against these bacteria .

- Anticancer Potential : Research indicates that certain quinoxaline derivatives can inhibit cancer cell proliferation under hypoxic conditions, showing promise as anticancer agents .

Medicine

In medicinal chemistry, this compound is being explored for its anti-inflammatory and antioxidant properties:

- Drug Development : The compound's ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents aimed at diseases characterized by inflammation or oxidative stress.

Industry

This compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity profile. Its utility in industrial chemistry is reflected in the production processes where it serves as an intermediate for more complex compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized peptide derivatives based on quinoxaline structures against several bacterial strains. The results indicated that some derivatives exhibited potent activity against gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 12.5 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| S1a | Pseudomonas aeruginosa | 6.25 |

| S1b | Klebsiella pneumoniae | 12.5 |

Case Study 2: Anticancer Activity

Research on quinoxaline derivatives has shown promising results in inhibiting breast cancer cells under hypoxic conditions. A specific derivative demonstrated significant cytotoxicity against MCF-7 cells with submicromolar concentrations required for effective action .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | <0.5 |

| Compound B | MDA-MB-231 | <0.7 |

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or oxidases, by binding to their active sites. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological activity being studied .

Comparación Con Compuestos Similares

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid can be compared with other similar quinoxaline derivatives, such as:

Quinoxaline: The parent compound with no substituents.

2-Methylquinoxaline: A derivative with a single methyl group at position 2.

3-Oxoquinoxaline: A derivative with a keto group at position 3.

6-Carboxyquinoxaline: A derivative with a carboxylic acid group at position 6

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are distinct from other quinoxaline derivatives.

Actividad Biológica

Overview

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The structure features a quinoxaline core with methyl groups and a carboxylic acid functional group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, such as kinases and oxidases, by binding to their active sites, thereby modulating their activity and affecting cellular processes.

- Signal Transduction Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can effectively target both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall integrity and interference with DNA synthesis .

Anticancer Properties

This compound has shown promise in anticancer research. Notably, derivatives of quinoxaline have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and exhibit antiproliferative effects under hypoxic conditions . The compound's ability to downregulate anti-apoptotic proteins further enhances its potential as a therapeutic agent against cancer.

Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:

- Synthesis : The synthesis typically involves the condensation of o-phenylenediamine with diketones followed by oxidation and carboxylation reactions. This method allows for the generation of various substituted quinoxalines that can be screened for biological activity.

- In Vitro Studies : In vitro assays have revealed that certain derivatives possess high activity against resistant bacterial strains and exhibit selective toxicity towards cancer cells without affecting normal cells significantly .

-

Case Studies :

- A study highlighted the effectiveness of a quinoxaline derivative against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential for treating tuberculosis .

- Another case demonstrated significant antiproliferative effects against breast cancer cell lines at low concentrations, suggesting a favorable therapeutic index .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBRDTWCQUEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.